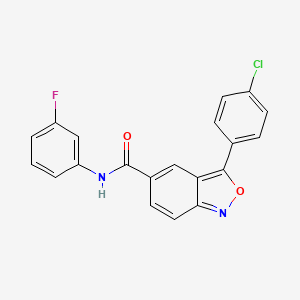
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chlorophenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 3-fluoroaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate amide, which is then cyclized using a suitable catalyst to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide stands out due to its benzoxazole ring structure, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities or chemical behaviors, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C20H12ClFN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3-fluorophenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-7-4-12(5-8-14)19-17-10-13(6-9-18(17)24-26-19)20(25)23-16-3-1-2-15(22)11-16/h1-11H,(H,23,25) |
InChI Key |
WGRKKQARUPXSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















